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molecular formula C14H19N3S B8534893 2-((2-Piperidinoethyl)amino)benzothiazole

2-((2-Piperidinoethyl)amino)benzothiazole

Cat. No. B8534893
M. Wt: 261.39 g/mol
InChI Key: SLDOBMOFHWAPFE-UHFFFAOYSA-N
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Patent
US07910605B2

Procedure details

2-Chlorobenzothiazole (10 mmol), 10 mmol of 2-piperidinoethanamine, and 30 mmol of triethylamine in 50 ml of dry ethanol were refluxed for 6 hours. The product was crystallized with hydrochloric acid in 2-propanol and recrystallized in methanol.
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
30 mmol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[S:3][C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[N:6]=1.[N:11]1([CH2:17][CH2:18][NH2:19])[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]1.C(N(CC)CC)C>C(O)C>[N:11]1([CH2:17][CH2:18][NH:19][C:2]2[S:3][C:4]3[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=3[N:6]=2)[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]1

Inputs

Step One
Name
Quantity
10 mmol
Type
reactant
Smiles
ClC=1SC2=C(N1)C=CC=C2
Name
Quantity
10 mmol
Type
reactant
Smiles
N1(CCCCC1)CCN
Name
Quantity
30 mmol
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product was crystallized with hydrochloric acid in 2-propanol
CUSTOM
Type
CUSTOM
Details
recrystallized in methanol

Outcomes

Product
Name
Type
Smiles
N1(CCCCC1)CCNC=1SC2=C(N1)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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